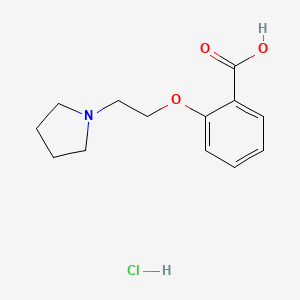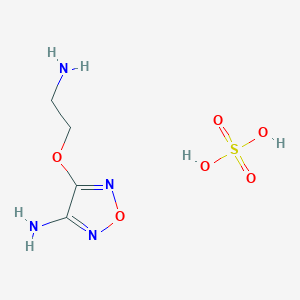
3-(5-Amino-2-trifluoromethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride
Vue d'ensemble
Description
3-(5-Amino-2-trifluoromethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride, also known as 3-A-TBP, is a synthetic compound derived from benzoimidazole. It is a versatile compound that has been used in a variety of scientific applications, including medicinal chemistry, biochemistry, and drug discovery. 3-A-TBP has been found to possess a wide range of biological and physiological activities, making it an attractive target for further research.
Applications De Recherche Scientifique
3-(5-Amino-2-trifluoromethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and drug discovery. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various drugs, including anti-inflammatory agents, antibiotics, and anticancer agents. In biochemistry, this compound has been used to study the mechanism of action of various enzymes and receptors. In drug discovery, this compound has been used to identify potential leads for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 3-(5-Amino-2-trifluoromethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is not yet fully understood. However, it is believed to interact with a variety of proteins and enzymes in the body, including cyclooxygenase-2 (COX-2), thromboxane A2 (TXA2) receptors, and the enzyme glutathione S-transferase (GST). It is thought to modulate the activity of these proteins and enzymes, which may lead to a variety of biological and physiological effects.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound is able to inhibit the activity of cyclooxygenase-2 (COX-2) and thromboxane A2 (TXA2) receptors, which may lead to anti-inflammatory, analgesic, and antipyretic effects. This compound has also been found to possess antioxidant activity, which may lead to protective effects against oxidative stress. Furthermore, this compound has been found to possess antifungal and antibacterial activity, which may lead to protective effects against infections.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(5-Amino-2-trifluoromethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride in laboratory experiments has a number of advantages. Firstly, it is a relatively inexpensive compound, making it an attractive choice for researchers on a budget. Secondly, it is a versatile compound that can be used in a variety of experiments. Finally, it is a relatively stable compound, making it suitable for long-term storage.
On the other hand, there are some limitations to the use of this compound in laboratory experiments. Firstly, it is a relatively new compound, and as such, there is still much to be learned about its properties and effects. Secondly, it is a potent compound, and as such, it should be handled with caution. Finally, it is a synthetic compound, and as such, it may not be suitable for use in certain experiments.
Orientations Futures
Given the wide range of potential applications of 3-(5-Amino-2-trifluoromethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride, there are a number of future directions that could be explored. Firstly, further research could be conducted to better understand the mechanism of action of this compound. Secondly, further studies could be conducted to investigate the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or antioxidant agent. Thirdly, further studies could be conducted to investigate the potential toxicological effects of this compound. Finally, further studies could be conducted to investigate the potential uses of this compound in drug discovery and development.
Propriétés
IUPAC Name |
3-[5-amino-2-(trifluoromethyl)benzimidazol-1-yl]propan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O.2ClH/c12-11(13,14)10-16-8-6-7(15)2-3-9(8)17(10)4-1-5-18;;/h2-3,6,18H,1,4-5,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCBOXWBXFROQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(N2CCCO)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine hydrochloride](/img/structure/B1389466.png)

![3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1389469.png)

![N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline](/img/structure/B1389471.png)
![N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389472.png)
![N-(3-Butoxyphenyl)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]amine](/img/structure/B1389476.png)



![N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline](/img/structure/B1389483.png)
![N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline](/img/structure/B1389485.png)
![2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389486.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1389487.png)